2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride
Overview
Description
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. Therefore, it is plausible that this compound may interact with multiple targets, depending on the specific disease context.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibition of key enzymes or disruption of essential biochemical pathways . The specific interactions and resulting changes would depend on the nature of the target and the disease context.
Biochemical Pathways
For instance, in the context of anticancer activity, it might interfere with cell proliferation pathways or induce apoptosis .
Pharmacokinetics
The compound’s molecular weight of 24013 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Based on the reported biological activities of oxadiazole derivatives, potential effects could include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth .
Biochemical Analysis
Biochemical Properties
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with oxidoreductase enzymes, enhancing their antibacterial and antifungal activities . The compound’s interaction with these enzymes involves binding to their active sites, which can alter the enzymes’ conformation and activity. Additionally, this compound can act as a hydrogen bond acceptor due to the electronegativities of nitrogen and oxygen atoms in its structure .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating caspase enzymes, which are crucial for the execution of programmed cell death . This activation leads to the cleavage of specific cellular proteins, ultimately resulting in cell death. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within cells . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of the compound within cells can determine its specific biochemical and cellular effects.
Preparation Methods
The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazole derivatives .
Scientific Research Applications
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains the oxadiazole ring and has been studied for its energetic properties.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core and have been explored for various biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-10-8(11-12-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHSURUJLDUZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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